4-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline
Overview
Description
4-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline (DFEPA) is a synthetic amine that has been used in a variety of scientific research applications. It is a versatile molecule, with a wide range of potential uses in the lab.
Scientific Research Applications
Novel Synthesis Methods
Synthesis of 4-Trifluoromethyl-2-quinolinones : A method involving the treatment of ortho-lithiated tert-Bu N-arylcarbamates with N-(trifluoroacetyl)piperidine leads to the synthesis of 4-trifluoromethyl-2-quinolinones, showcasing a pathway for creating potentially bioactive quinolinone derivatives through the manipulation of piperidine structures (Leroux, Lefebvre, & Schlosser, 2006).
Antihypertensive Activity
Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones : A series of spiro compounds was prepared and evaluated for antihypertensive activity, indicating the therapeutic potential of piperidine derivatives in managing hypertension (Clark et al., 1983).
Corrosion Inhibition
Piperidine Derivatives on Iron Corrosion : Research into piperidine derivatives as corrosion inhibitors for iron surfaces utilized quantum chemical calculations and molecular dynamics simulations to predict their effectiveness, demonstrating the chemical industry application of such compounds (Kaya et al., 2016).
Dendritic Melamines with Piperidine Motifs
Design and Synthesis for Nano-aggregates : A study detailed the synthesis of dendritic G-2 melamines incorporating piperidine motifs, highlighting their assembly into spherical nano-aggregates and potential applications in nanotechnology and materials science (Sacalis et al., 2019).
Molecular Structure Investigations
s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties : Investigations into the molecular structure of s-triazine derivatives provided insights into their intermolecular interactions and electronic properties, useful for designing compounds with specific optical or electronic behaviors (Shawish et al., 2021).
Electroluminescence Application
Bipolar Character for Electroluminescence : A novel class of emitting amorphous materials incorporating aniline motifs was developed, offering applications in organic electroluminescent devices with color-tunable emission properties, indicating the versatility of aniline derivatives in electronics and photonics (Doi et al., 2003).
properties
IUPAC Name |
4-[3-(1,1-difluoroethyl)piperidin-1-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-13(14,15)10-3-2-8-17(9-10)12-6-4-11(16)5-7-12/h4-7,10H,2-3,8-9,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWZEFNOGCDLJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=CC=C(C=C2)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.